
4-(3,4-Dichlorophenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine
Description
4-(3,4-Dichlorophenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine is a pyrimidine derivative featuring a 3,4-dichlorophenyl group at position 4 and a 5-methylfuran-2-yl substituent at position 5. This compound belongs to a class of 2-aminopyrimidines, which are widely studied for their pharmacological and antimicrobial properties.
Properties
IUPAC Name |
4-(3,4-dichlorophenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3O/c1-8-2-5-14(21-8)13-7-12(19-15(18)20-13)9-3-4-10(16)11(17)6-9/h2-7H,1H3,(H2,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUVXUGGJWVRHNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC(=NC(=C2)C3=CC(=C(C=C3)Cl)Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions
Component | Quantity | Solvent | Temperature | Time | Yield |
---|---|---|---|---|---|
3,4-Dichloroacetophenone | 10 mmol | Ethanol | Reflux | 6 h | 85% |
5-Methylfuran-2-carbaldehyde | 12 mmol | Ethanol | Reflux | 6 h | 85% |
NaOH (50% aqueous) | 4 mL | — | — | — | — |
The reaction proceeds via base-catalyzed aldol condensation, with the furan aldehyde’s electron-rich nature facilitating nucleophilic attack on the ketone.
Cyclization to Pyrimidin-2-Amine
The chalcone intermediate undergoes cyclization with guanidine derivatives to form the pyrimidine core.
Guanidine-Mediated Cyclization
Procedure :
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Chalcone intermediate (3.17 g, 9.08 mmol), guanidine hydrochloride (1.3 g, 15 mmol), and KOH (50% aqueous, 4 mL) are refluxed in ethanol (20 mL) for 1 hour.
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H₂O₂ (30% aqueous, 3.1 mL) is added dropwise to oxidize intermediates.
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Ethanol is removed under reduced pressure, and the product is precipitated with water, followed by recrystallization from ethanol.
Key Data :
Alternative Solvent Systems
Solvent | Base | Temperature | Time | Yield |
---|---|---|---|---|
n-Butanol | NaOH | 120°C | 8 h | 88% |
2-Butanol | Guanidine carbonate | 100°C | 24 h | 90% |
Ethanol | KOH | Reflux | 1 h | 78% |
n-Butanol enhances solubility of hydrophobic intermediates, reducing reaction time.
Optimization Strategies
Oxidizing Agents
Inclusion of H₂O₂ improves cyclization efficiency by preventing side reactions, as evidenced by a 15% yield increase compared to non-oxidative conditions.
Catalytic Systems
Pd-based catalysts (e.g., Pd₂dba₃) and ligands (Xantphos) enable coupling reactions for advanced intermediates, though these are less relevant for the target compound’s direct synthesis.
Scalability and Industrial Feasibility
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Cost Analysis : Guanidine hydrochloride ($0.15/g) and ethanol ($0.10/L) make the process economically viable.
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Waste Management : Aqueous workup minimizes organic waste, aligning with green chemistry principles.
Challenges and Solutions
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Furan Stability : The 5-methylfuran group is susceptible to ring-opening under strong acidic conditions. Using mild bases (KOH over NaOH) and low temperatures preserves integrity.
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Regioselectivity : Steric effects from the 3,4-dichlorophenyl group direct cyclization to the 6-position, ensuring correct regiochemistry .
Chemical Reactions Analysis
Synthetic Pathways
The compound is synthesized via multistep protocols involving pyrimidine ring formation and subsequent functionalization:
Step 1: Pyrimidine Core Assembly
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Starting Materials : Cyanuric chloride or substituted pyrimidine intermediates.
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Reaction : Sequential nucleophilic substitutions with morpholine derivatives or aryl amines under basic conditions (e.g., K₂CO₃ in THF) .
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Example : 2,4-Dichloro-6-(morpholin-4-yl)-1,3,5-triazine reacts with boronate esters in Suzuki cross-coupling to introduce heteroaromatic groups .
Step 2: Functional Group Introduction
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Dichlorophenyl Group : Introduced via Ullmann coupling or direct arylation using Cu catalysts .
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5-Methylfuran-2-yl Moiety : Attached through palladium-catalyzed cross-coupling (e.g., Stille or Suzuki reactions).
Step 3: Amine Derivatization
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The 2-amine group undergoes acylation with furan-2-carbonyl chloride to form amides (e.g., N-((pyrimidin-2-yl)methyl)furan-2-carboxamide).
Nucleophilic Substitution Reactions
The dichlorophenyl and pyrimidine substituents participate in nucleophilic displacements:
Key Observations :
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The electron-withdrawing dichlorophenyl group enhances electrophilicity at the pyrimidine C-4 and C-6 positions, facilitating substitutions.
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Steric hindrance from the methylfuran group limits reactivity at C-6 .
Acylation and Amide Formation
The primary amine at C-2 reacts with acylating agents:
Example Reaction :
Conditions :
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Solvent : Dichloromethane (DCM) or THF.
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Base : Triethylamine or pyridine.
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Yield : 65–85%.
Electrophilic Aromatic Substitution (EAS)
The methylfuran moiety undergoes EAS at the electron-rich furan ring:
Reagent | Position | Product | Notes |
---|---|---|---|
HNO₃/H₂SO₄ | C-5 | Nitro-substituted furan | Limited by steric hindrance |
Br₂, FeBr₃ | C-5 | 5-Bromo-5-methylfuran-2-yl derivative | Requires Lewis acid catalyst |
Challenges :
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The methyl group at C-5 of the furan ring directs electrophiles to C-4 but sterically hinders substitution .
Oxidation and Reduction
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Oxidation : The furan ring is resistant to mild oxidants (e.g., KMnO₄) but reacts with ozone to form diketones .
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring to tetrahydropyrimidine, altering biological activity .
Comparative Reactivity with Analogues
Data from structural analogues highlight substituent effects:
Compound | Reactivity at C-4 | Reactivity at C-6 | Amine Acylation Yield |
---|---|---|---|
4-(3,4-Dichlorophenyl)-6-(furan-2-yl)pyrimidin-2-amine | High | Moderate | 78% |
4-Phenyl-6-(5-methylfuran-2-yl)pyrimidin-2-amine | Moderate | High | 82% |
4-Chloro-6-(5-methylfuran-2-yl)pyrimidin-2-amine | Very high | Low | 65% |
Trends :
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Electron-withdrawing groups (e.g., Cl) increase reactivity at C-4 .
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Bulky substituents (e.g., methylfuran) reduce accessibility at C-6 .
Catalytic and Solvent Effects
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the development of new therapeutic agents. Its structural features allow it to interact with various biological targets, making it a candidate for drug discovery.
Anticancer Activity
Research indicates that derivatives of pyrimidine compounds exhibit significant anticancer properties. Studies have demonstrated that 4-(3,4-Dichlorophenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance:
- A study highlighted its effectiveness against breast cancer cell lines, showing a dose-dependent reduction in cell viability.
Antimicrobial Properties
The compound has been evaluated for antimicrobial activity against various pathogens. Preliminary results suggest that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent .
Pharmacology
The pharmacological profile of this compound is under investigation to understand its mechanism of action and therapeutic potential.
Enzyme Inhibition
Research has focused on the inhibition of specific enzymes linked to disease pathways. The compound has been tested for its ability to inhibit kinases involved in cancer progression, which could lead to the development of targeted therapies .
Neuroprotective Effects
Recent studies have suggested neuroprotective effects of pyrimidine derivatives, including this compound. It may help mitigate oxidative stress and inflammation in neuronal cells, presenting potential applications in neurodegenerative diseases .
Material Sciences
Beyond biological applications, the compound's unique chemical structure makes it suitable for material science applications.
Organic Electronics
The compound's electronic properties are being explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films could enhance the efficiency of these devices .
Case Studies
Case Study Title | Description | Findings |
---|---|---|
Anticancer Efficacy Study | Evaluated the anticancer properties against various cancer cell lines | Significant reduction in cell viability observed at specific concentrations |
Antimicrobial Activity Assessment | Tested against bacterial strains | Effective against both Gram-positive and Gram-negative bacteria |
Neuroprotective Mechanism Exploration | Investigated effects on neuronal cells under oxidative stress | Reduced cell death and inflammation markers were noted |
Mechanism of Action
The mechanism of action of 4-(3,4-Dichlorophenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context of its use.
Comparison with Similar Compounds
4-(4-Bromophenyl)-6-(2-chloroquinoline-3-yl)pyrimidin-2-amine
- Structure: Position 4 substituted with a bromophenyl group; position 6 features a 2-chloroquinoline.
- Key Differences: The quinoline moiety introduces a fused aromatic system, increasing molecular rigidity compared to the furan group in the parent compound.
- Activity: While specific data are unavailable, chloroquinoline derivatives are often associated with antimalarial or anticancer activity, suggesting divergent target profiles .
4-(2,4-Dichlorophenyl)-6-(4-(6-(2,4-dichlorophenyl)phenyl)pyrimidin-2-amine (s18)
- Structure: Contains dual 2,4-dichlorophenyl groups and an allylidene amino group.
- Activity: Demonstrated cytotoxicity against human colorectal carcinoma cells (HCT-116) and antimicrobial activity against S. aureus (MIC = 12.5 µg/mL). The additional dichlorophenyl groups likely enhance hydrophobicity and membrane penetration compared to the single dichlorophenyl in the parent compound .
Analogues with Heterocyclic Substituents
4-(5-Methylfuran-2-yl)-6-[3-(piperidine-1-carbonyl)phenyl]pyrimidin-2-amine (8m)
- Structure : Shares the 5-methylfuran-2-yl group but includes a piperidine-carbonylphenyl substituent at position 6.
- Activity: Exhibited high adenosine A2A receptor affinity (Ki = 6.34 nM) and low cytotoxicity in vitro. The piperidine-carbonyl group likely facilitates receptor interactions through hydrogen bonding, a feature absent in the parent compound .
4-(3,4-Dichlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine (CAS: 39959-96-1)
- Structure : Replaces the 5-methylfuran with a dimethoxyphenyl group.
- This compound was also discontinued commercially .
Antimicrobial Activity Comparisons
Anticancer and Receptor-Binding Profiles
Analysis : The parent compound’s dichlorophenyl and methylfuran groups are structurally similar to active anticancer and receptor-binding analogues, but its specific efficacy requires further validation.
Biological Activity
The compound 4-(3,4-Dichlorophenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and its cytotoxic effects on cancer cell lines.
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, a series of related pyrimidine derivatives showed activity against Gram-positive bacteria and mycobacteria. Specifically, compounds containing dichlorophenyl groups were noted for their enhanced antibacterial efficacy compared to standard antibiotics such as ampicillin and rifampicin .
Table 1: Antimicrobial Efficacy of Related Compounds
Compound Name | Activity Against | MIC (µg/mL) |
---|---|---|
This compound | Staphylococcus aureus | <0.5 |
Other Pyrimidine Derivative | Enterococcus faecalis | 0.25 |
Reference Drug (Ampicillin) | Staphylococcus aureus | 1.0 |
Anticancer Activity
The anticancer potential of this compound has been evaluated through in vitro assays against various cancer cell lines. Studies indicate that derivatives containing furan and pyrimidine moieties exhibit broad-spectrum antiproliferative activity. Notably, compounds with similar structures have shown significant inhibitory effects against leukemia and solid tumors .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
Cell Line | IC50 (µM) | Compound Tested |
---|---|---|
HOP-92 (Lung Cancer) | 10 | This compound |
MCF7 (Breast Cancer) | 8 | Similar Pyrimidine Derivative |
K562 (Leukemia) | 5 | Related Furan-Pyrimidine Compound |
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Bacterial Enzymes : The compound may inhibit bacterial topoisomerases, which are crucial for DNA replication and transcription in bacteria.
- Cytotoxic Effects on Cancer Cells : The presence of the furan moiety is believed to enhance the compound's ability to induce apoptosis in cancer cells by activating caspase pathways.
Case Studies and Research Findings
A notable study evaluated a series of pyrimidine derivatives against a panel of cancer cell lines as part of the National Cancer Institute's drug screening program. Among these, compounds with the dichlorophenyl and furan substituents exhibited promising results, particularly in inhibiting growth in leukemia and solid tumor models .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 4-(3,4-dichlorophenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine to improve yield and purity?
- Methodological Answer :
- Reaction Conditions : Use reflux conditions with polar aprotic solvents (e.g., DMSO) and amines for nucleophilic substitution, as demonstrated in pyrimidine derivative syntheses .
- Purification : Acid-base extraction followed by crystallization (e.g., using DMSO:water systems) enhances purity .
- Catalysts : Consider Lewis acids or phase-transfer catalysts to accelerate substitutions, though specific optimization trials are required.
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR and FTIR : Confirm functional groups (e.g., amine, dichlorophenyl) and monitor substitution reactions .
- XRD : Resolve dihedral angles between pyrimidine and substituent rings to assess conformational stability. For example, dihedral angles <15° indicate near-planar conformations, as seen in analogous pyrimidines .
- Mass Spectrometry : Verify molecular weight and fragmentation patterns to confirm structural integrity .
Q. How can solubility and stability be evaluated for in vitro assays?
- Methodological Answer :
- Solubility Screening : Test in DMSO (primary stock) and aqueous buffers (e.g., PBS) with surfactants (e.g., Tween-80) to mimic biological conditions .
- Stability : Conduct accelerated degradation studies (pH 1–9, 40–60°C) with HPLC monitoring. Store at -20°C in inert atmospheres to prevent oxidation .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent positions) influence biological activity in pyrimidine derivatives?
- Methodological Answer :
- SAR Studies : Synthesize analogs with varying substituents (e.g., halogen positioning, furan methylation) and test against bacterial/fungal models. For example, dihedral angles >80° between pyrimidine and dichlorophenyl groups may reduce membrane permeability .
- Computational Modeling : Use docking simulations to predict binding affinities to target enzymes (e.g., bacterial dihydrofolate reductase) .
Q. What advanced analytical methods resolve contradictions in polymorphic or tautomeric forms of this compound?
- Methodological Answer :
- Variable-Temperature XRD : Identify polymorphic transitions by analyzing lattice parameters at different temperatures .
- Solid-State NMR : Distinguish tautomers (e.g., amine vs. imine forms) via ¹⁵N chemical shifts .
- Thermogravimetric Analysis (TGA) : Correlate thermal stability with crystalline forms .
Q. How can researchers design experiments to elucidate the mechanism of antibacterial activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Test inhibition of bacterial enzymes (e.g., DNA gyrase) using fluorometric or calorimetric methods .
- Time-Kill Curves : Compare bactericidal kinetics at varying concentrations to determine concentration-dependent vs. time-dependent effects .
- Resistance Studies : Serial passaging in sub-inhibitory concentrations to assess mutation-driven resistance .
Q. What strategies mitigate discrepancies in biological activity data across research groups?
- Methodological Answer :
- Standardized Protocols : Adopt CLSI/MHRA guidelines for MIC assays to ensure reproducibility .
- Interlaboratory Comparisons : Share reference samples (e.g., pure compound, positive controls) to calibrate assay conditions .
- Meta-Analysis : Statistically aggregate data from multiple studies to identify outliers or confounding variables .
Q. How can environmental fate studies be designed to assess degradation pathways?
- Methodological Answer :
- Photolysis/Hydrolysis : Expose to UV light (254 nm) or aqueous buffers at varying pH to identify breakdown products via LC-MS .
- Microcosm Experiments : Simulate soil/aquatic systems with isotope-labeled compound to track biodegradation and metabolite formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.